molecular formula C9H9F3N2O3 B2389182 Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate CAS No. 1402232-92-1

Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2389182
CAS No.: 1402232-92-1
M. Wt: 250.177
InChI Key: RMXNANSSOGENFM-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 1,2-dihydropyrimidine core substituted with a trifluoroethyl group at position 1 and an ethoxycarbonyl group at position 3. The trifluoroethyl moiety introduces strong electron-withdrawing effects, which can influence the compound’s electronic properties, metabolic stability, and intermolecular interactions . Pyrimidine derivatives are widely explored for pharmacological applications, including kinase inhibition and antimicrobial activity, due to their structural mimicry of nucleic acid bases .

Properties

IUPAC Name

ethyl 2-oxo-1-(2,2,2-trifluoroethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c1-2-17-7(15)6-3-13-8(16)14(4-6)5-9(10,11)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXNANSSOGENFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=O)N=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate with 2,2,2-trifluoroethylamine in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enamine, which then cyclizes to form the desired pyrimidine ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Electronic Properties

The trifluoroethyl group distinguishes the target compound from analogs with alternative substituents:

  • Trifluoromethyl vs. Trifluoroethyl: Ethyl 2-oxo-4-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate () replaces the trifluoroethyl group with a trifluoromethyl group at position 3.
  • Fluorophenyl and Methyl Groups: Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () incorporates a fluorophenyl ring at position 4 and a methyl group at position 4.
Table 1: Substituent Comparison
Compound Name Substituent at Position 1 Substituent at Position 4/5 Ring Saturation Key Electronic Effects
Target Compound 2,2,2-Trifluoroethyl Ethoxycarbonyl (position 5) 1,2-Dihydro Strong electron withdrawal via -CF₃
Ethyl 2-oxo-4-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate N/A Trifluoromethyl 1,2-Dihydro Enhanced resonance stabilization
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate N/A Fluorophenyl + Methyl 1,2,3,4-Tetrahydro Increased lipophilicity
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate N/A Phenyl 1,2-Dihydro π-Stacking capability

Ring Saturation and Conformational Flexibility

  • 1,2-Dihydro vs. In contrast, tetrahydropyrimidines (e.g., ) are fully saturated, adopting non-planar conformations that may reduce binding affinity to flat biological targets .
  • Fused Heterocycles : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () features a fused thiazole ring, creating a puckered conformation (flattened boat) that deviates from planarity by 0.224 Å. This structural distortion could limit interactions with planar enzyme active sites compared to the target compound .

Pharmacological Implications

While direct biological data for the target compound are unavailable, insights can be drawn from analogs:

  • Trifluoroethyl in MK0974 : The trifluoroethyl group in MK0974 () enhances metabolic stability and target affinity in calcitonin gene-related peptide (CGRP) antagonists, suggesting similar benefits for the target compound .
  • Fluorine Effects : Fluorine-containing analogs (e.g., ) often exhibit improved bioavailability and binding kinetics due to fluorine’s electronegativity and small atomic radius .

Biological Activity

Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, its synthesis methods, and its potential therapeutic applications based on existing research.

  • Chemical Formula : C9H9F3N2O3
  • Molecular Weight : 250.18 g/mol
  • CAS Number : 1402232-92-1
  • Structure : The compound features a dihydropyrimidine ring with a keto group and an ethyl ester moiety.

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies. One common approach involves the condensation of ethyl acetoacetate with a suitable amine in the presence of a catalyst. This reaction typically yields high purity and good yields of the desired compound.

Antiviral Activity

Pyrimidine derivatives have been reported to exhibit antiviral effects. For example, compounds structurally related to this compound have shown efficacy against various viral strains. A study highlighted that certain pyrimidine analogs effectively inhibited influenza virus replication in vivo .

Anticancer Properties

Research indicates that pyrimidine derivatives can possess anticancer activity. Some studies have demonstrated that specific pyrimidines inhibit cell proliferation in cancer cell lines while sparing normal cells. For instance, one derivative exhibited an IC50 value of 0.126 μM against MDA-MB-231 breast cancer cells .

Antibacterial and Antifungal Activities

Pyrimidines are also known for their antibacterial and antifungal properties. Various derivatives have been tested against a range of microbial strains, showcasing their potential as therapeutic agents in treating infections .

Case Studies and Research Findings

StudyFindings
Study on Antiviral ActivityCertain pyrimidines showed significant inhibition of influenza virus replication with favorable safety profiles in animal models .
Anticancer ResearchA pyrimidine derivative demonstrated potent inhibition of MDA-MB-231 cancer cells while exhibiting minimal toxicity to normal cells .
Antimicrobial EfficacyVarious pyrimidine derivatives displayed broad-spectrum antibacterial and antifungal activities .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step protocols, often starting with Biginelli-like reactions. Key steps include cyclocondensation of trifluoroethyl-substituted urea derivatives with β-keto esters or aldehydes. Solvent choice (e.g., dichloromethane or dimethyl sulfoxide) and temperature control (60–80°C) are critical for minimizing side reactions. Catalysts such as HCl or Lewis acids (e.g., ZnCl₂) can accelerate cyclization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish tautomeric forms of this dihydropyrimidine derivative?

  • Methodology :

  • ¹H/¹³C NMR : The presence of a deshielded carbonyl carbon (~165–170 ppm in ¹³C NMR) and characteristic splitting patterns for the dihydropyrimidine ring protons confirm the 1,2-dihydro tautomer. Trifluoroethyl substituents exhibit distinct coupling (e.g., ³J~10 Hz) and CF₃ signals (~120 ppm in ¹³C NMR) .
  • IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) help identify tautomeric equilibria.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the trifluoroethyl group .

Advanced Research Questions

Q. What structural insights can X-ray crystallography provide for this compound, and how do crystallographic parameters resolve disorder in the trifluoroethyl group?

  • Methodology : Single-crystal X-ray diffraction (100 K, Mo-Kα radiation) reveals triclinic (P1) or monoclinic crystal systems. Disorder in the trifluoroethyl group is resolved using PART instructions in refinement software (e.g., SHELXL). Key parameters include:

  • Bond angles: C-N-C (~120°) and C-O-C (~115°) in the dihydropyrimidine ring.
  • Torsional angles: Trifluoroethyl groups may exhibit rotational disorder, modeled with split occupancies .
  • R-factors: Aim for R₁ < 0.05 and wR₂ < 0.15 after refinement .

Q. How do computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or enzymes). The trifluoroethyl group’s hydrophobicity may enhance binding affinity to hydrophobic pockets .

Q. What strategies address contradictions in reported synthetic yields or spectral data across studies?

  • Methodology :

  • Yield Optimization : Compare solvent polarity (e.g., DMSO vs. ethanol) and catalyst loading. For example, microwave-assisted synthesis may reduce reaction times and improve reproducibility .
  • Data Reconciliation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) and check for solvent artifacts (e.g., DMSO-d₆ residual peaks in ¹H NMR) .

Q. How can in vitro assays evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Methodology :

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against kinases like EGFR or CDK2. The dihydropyrimidine core may act as a ATP-binding site competitor .
  • Antimicrobial Screening : Perform microbroth dilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative bacteria. The trifluoroethyl group’s lipophilicity may enhance membrane penetration .

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